N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazin-4-one core fused with a thiophen-2-yl substituent at the 7-position and a 2-methyl group at the 2-position. The acetamide side chain is substituted with a 2,5-dimethoxyphenyl group, distinguishing it from analogs with halogenated or alkylated aryl substituents.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-11-21-18-19(30-11)17(15-5-4-8-29-15)23-24(20(18)26)10-16(25)22-13-9-12(27-2)6-7-14(13)28-3/h4-9H,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBJMNCWROVYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant research findings and data.
Chemical Structure
The compound is characterized by a complex molecular structure that includes:
- A dimethoxyphenyl group
- A thiazolo[4,5-d]pyridazin moiety
- An acetyl functional group
This unique combination of features contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazole and related compounds exhibit significant antimicrobial properties. For instance, certain thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains.
Key Findings:
- Compounds similar to this compound were tested against Staphylococcus aureus and Candida species.
- Notably, derivatives showed activity against methicillin-resistant S. aureus and Candida auris, indicating potential for development as new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Thiazole derivatives are known for their cytotoxic effects on cancer cell lines.
Case Studies:
- Cytotoxicity Against MCF-7 Cells :
- Activity Against HepG2 Cells :
Antiviral Activity
Emerging research highlights the antiviral potential of this compound.
Research Insights:
- Certain thiazolidinone derivatives have shown efficacy in inhibiting viral replication.
- In vitro studies revealed significant inhibition of NS5B RNA polymerase activity, which is crucial for the replication of Hepatitis C virus .
Data Summary
| Biological Activity | Target Organisms/Cell Lines | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus, E. faecium, Candida spp. | Variable (low micromolar range) | Cell wall disruption |
| Anticancer | MCF-7, HepG2 | 0.25 μM (HepG2) | Apoptosis induction |
| Antiviral | Hepatitis C virus | EC50 values around 0.35 μM | NS5B inhibition |
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Methoxy groups in the target compound may improve solubility and hydrogen-bonding capacity compared to chloro or nitro analogs, which are more lipophilic or reactive .
- Core Heterocycle Influence: Thiazolo[4,5-d]pyridazin-4-one cores (target and compound) offer rigidity and planar geometry for enzyme active-site interactions, whereas triazolo-pyrimidinones () provide alternative hydrogen-bonding motifs .
- Biological Activity Trends : Nitrophenyl-containing analogs () show measurable activity, suggesting that the target compound’s dimethoxy groups could be optimized for efficacy while mitigating toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
